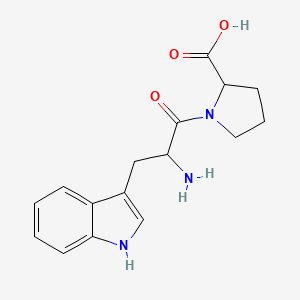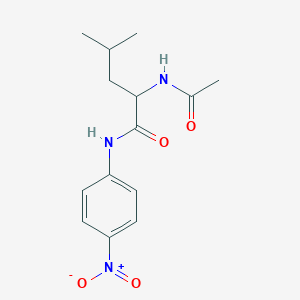
Adenosine5\'-monophosphatesodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is commonly used in biochemical research and has significant applications in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. One common method involves the enzymatic conversion of adenosine triphosphate (ATP) to adenosine 5’-monophosphate (AMP) using the enzyme adenylate kinase. This reaction can be carried out under mild conditions, typically at physiological pH and temperature .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound through fermentation processes. The microbial cells are then harvested, and the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Deamination: Adenosine 5’-monophosphate can be deaminated to form inosine monophosphate (IMP) by the enzyme myoadenylate deaminase.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral pH.
Phosphorylation: Requires the presence of kinases and ATP as a phosphate donor.
Deamination: Catalyzed by specific deaminase enzymes under physiological conditions.
Major Products
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: ADP and ATP.
Deamination: Inosine monophosphate.
Scientific Research Applications
Adenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms.
Cell Biology: Employed in cell culture media to support cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as ischemia and inflammation.
Industry: Utilized in the production of flavor enhancers and as a nutritional supplement
Mechanism of Action
Adenosine 5’-monophosphate sodium salt exerts its effects through several mechanisms:
Activation of AMP-activated protein kinase (AMPK): This enzyme plays a key role in cellular energy homeostasis.
Immune Modulation: Enhances T-cell maturation and function, natural killer cell activity, and resistance to infections.
Signal Transduction: Acts as a second messenger in various signaling pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
Adenosine 5’-monophosphate sodium salt can be compared with other nucleotides such as:
Adenosine diphosphate (ADP): Involved in energy transfer and platelet activation.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Inosine monophosphate (IMP): A precursor in the biosynthesis of purine nucleotides
Adenosine 5’-monophosphate sodium salt is unique due to its specific role in activating AMPK and its applications in both research and industry.
Properties
Molecular Formula |
C10H13N5NaO7P |
|---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
InChI Key |
FYWLYWMEGHCZAX-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)



![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)


![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)

![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)


![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
